molecular formula C11H12F3NO3 B14769916 N,2-dimethoxy-N-methyl-5-(trifluoromethyl)benzamide

N,2-dimethoxy-N-methyl-5-(trifluoromethyl)benzamide

Cat. No.: B14769916
M. Wt: 263.21 g/mol
InChI Key: HLTSIXAQMCZBAQ-UHFFFAOYSA-N
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Description

N,2-dimethoxy-N-methyl-5-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C11H12F3NO3 It is a benzamide derivative characterized by the presence of methoxy, methyl, and trifluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethoxy-N-methyl-5-(trifluoromethyl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with methylamine and trifluoromethylating agents. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethoxy-N-methyl-5-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N,2-dimethoxy-N-methyl-5-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,2-dimethoxy-N-methyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The methoxy groups may participate in hydrogen bonding with target proteins, stabilizing the compound-protein complex and modulating the biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Thienylmethyl)-2-(trifluoromethyl)benzamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide

Uniqueness

N,2-dimethoxy-N-methyl-5-(trifluoromethyl)benzamide is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy groups provide sites for further chemical modification .

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

N,2-dimethoxy-N-methyl-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C11H12F3NO3/c1-15(18-3)10(16)8-6-7(11(12,13)14)4-5-9(8)17-2/h4-6H,1-3H3

InChI Key

HLTSIXAQMCZBAQ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)C(F)(F)F)OC)OC

Origin of Product

United States

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